molecular formula C8H8ClIO2 B14018520 1-Chloro-4-iodo-2-(methoxymethoxy)benzene

1-Chloro-4-iodo-2-(methoxymethoxy)benzene

Cat. No.: B14018520
M. Wt: 298.50 g/mol
InChI Key: FXWAFCMKENDVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the iodination of 1-chloro-2-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of iodine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-iodo-2-(methoxymethoxy)benzene depends on its interaction with molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The methoxymethoxy group further enhances its versatility in synthetic applications, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

1-chloro-4-iodo-2-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8ClIO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3

InChI Key

FXWAFCMKENDVBQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.